molecular formula C16H9Cl2N3O B1684258 2-[3-Cyano-5-(3,4-dichlorophenyl)-4,5-dimethylfuran-2-ylidene]propanedinitrile CAS No. 383124-82-1

2-[3-Cyano-5-(3,4-dichlorophenyl)-4,5-dimethylfuran-2-ylidene]propanedinitrile

Cat. No. B1684258
CAS RN: 383124-82-1
M. Wt: 330.2 g/mol
InChI Key: RSWZFAPYKOARNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-Cyano-5-(3,4-dichlorophenyl)-4,5-dimethylfuran-2-ylidene]propanedinitrile (CDPF-CN) is a compound belonging to the class of organic compounds known as nitriles. It is a colorless solid with a molecular weight of 333.37 g/mol. CDPF-CN is a versatile compound with many potential applications in scientific research, especially in the fields of in vivo and in vitro studies.

Scientific Research Applications

GPR35 Agonist Activity

YE 120 is known to be a potent agonist of the G protein-coupled receptor 35 (GPR35), with an EC50 value of 32 nM in dynamic mass redistribution (DMR) assays using HT-29 cells. This receptor is implicated in various physiological and pathological processes, making YE 120 a valuable compound for research in these areas .

β-arrestin Translocation

In addition to its GPR35 agonist activity, YE 120 also displays partial agonist activity in β-arrestin translocation assays, with an EC50 of 10.2 µM. This suggests potential applications in studying receptor desensitization and internalization processes .

Therapeutic Research

Due to its activity on GPR35, YE 120 may have therapeutic implications in inflammation, as GPR35 has been identified as playing a dual role in inflammatory processes. Research into GPR35 agonists like YE 120 could lead to new treatments for inflammatory diseases .

Pharmacological Studies

YE 120’s role as a GPR35 agonist also opens avenues for pharmacological studies, especially considering the recent advances in understanding GPR35’s pharmacology and its prospective therapeutic directions .

properties

IUPAC Name

2-[3-cyano-5-(3,4-dichlorophenyl)-4,5-dimethylfuran-2-ylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2N3O/c1-9-12(8-21)15(10(6-19)7-20)22-16(9,2)11-3-4-13(17)14(18)5-11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSWZFAPYKOARNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C#N)C#N)OC1(C)C2=CC(=C(C=C2)Cl)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 12138435

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-Cyano-5-(3,4-dichlorophenyl)-4,5-dimethylfuran-2-ylidene]propanedinitrile
Reactant of Route 2
2-[3-Cyano-5-(3,4-dichlorophenyl)-4,5-dimethylfuran-2-ylidene]propanedinitrile
Reactant of Route 3
2-[3-Cyano-5-(3,4-dichlorophenyl)-4,5-dimethylfuran-2-ylidene]propanedinitrile
Reactant of Route 4
2-[3-Cyano-5-(3,4-dichlorophenyl)-4,5-dimethylfuran-2-ylidene]propanedinitrile
Reactant of Route 5
2-[3-Cyano-5-(3,4-dichlorophenyl)-4,5-dimethylfuran-2-ylidene]propanedinitrile
Reactant of Route 6
2-[3-Cyano-5-(3,4-dichlorophenyl)-4,5-dimethylfuran-2-ylidene]propanedinitrile

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